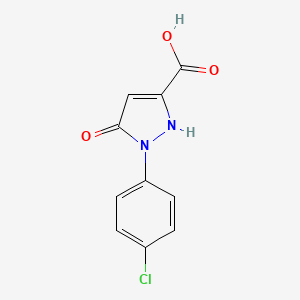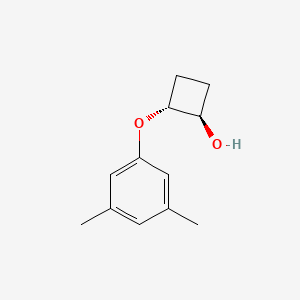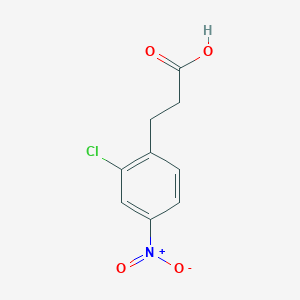![molecular formula C22H23ClN2O3 B2981724 3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one CAS No. 869340-70-5](/img/structure/B2981724.png)
3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of chromen-2-one, which is a type of coumarin. Coumarins are a class of compounds that are widely found in nature, particularly in plants, and have been studied for their potential therapeutic applications . The compound also contains a piperazine ring, which is a common structural motif found in pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug .
Molecular Structure Analysis
The compound contains several functional groups including a chromen-2-one ring, a piperazine ring, and a phenyl ring. These groups can participate in various chemical reactions and can interact with biological targets in different ways .Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound has been investigated for its antimicrobial properties. Docking simulations revealed that certain derivatives of this chromenone exhibit strong interactions with oxidoreductase enzymes, particularly through hydrophobic interactions with lipophilic residues at the binding site . Further studies could explore its potential as a novel antibacterial agent.
Anticholinesterase Activity
Butyrylcholinesterase inhibitors play a crucial role in treating neurodegenerative diseases such as Alzheimer’s. Researchers have synthesized various derivatives of this compound and evaluated their inhibitory activity against butyrylcholinesterase. Understanding its mechanism of action and optimizing its structure could lead to promising therapeutic agents .
Anti-Inflammatory Properties
Given its structural resemblance to flavonoids, this chromenone may possess anti-inflammatory effects. Investigating its impact on inflammatory pathways, cytokine production, and cellular responses could provide valuable insights for drug development .
Antioxidant Potential
Flavonoids are known for their antioxidant properties. This compound’s hydroxyl and chromenone moieties suggest potential radical-scavenging activity. Researchers could explore its ability to counter oxidative stress and protect cells from damage .
Cancer Research
Chromenones have been studied for their anticancer potential. Investigating the effects of this compound on cancer cell lines, apoptosis pathways, and tumor growth inhibition could reveal novel therapeutic strategies .
Neuroprotective Effects
Considering its structural features, this compound might influence neuronal health. Researchers could explore its impact on neuroprotection, synaptic plasticity, and neuroinflammation to uncover potential applications in neurological disorders .
Direcciones Futuras
Given the potential therapeutic applications of coumarins and piperazine derivatives, this compound could be a promising candidate for further study . Future research could focus on elucidating its mechanism of action, optimizing its synthesis process, and evaluating its safety and efficacy in biological systems.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-14-17-7-8-19(26)18(13-25-11-9-24(2)10-12-25)21(17)28-22(27)20(14)15-3-5-16(23)6-4-15/h3-8,26H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOCEIMJVDDWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2981643.png)
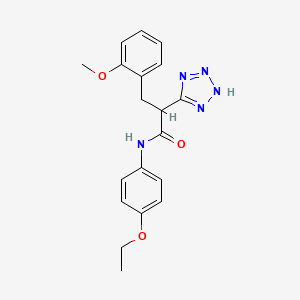

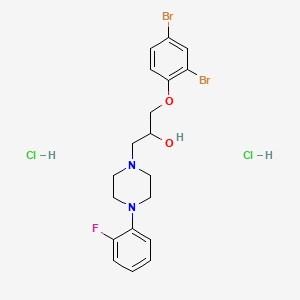
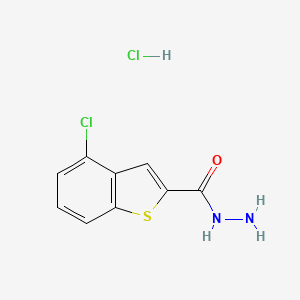
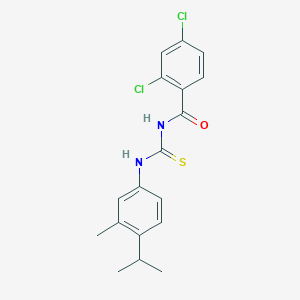
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]quinoxaline](/img/structure/B2981652.png)
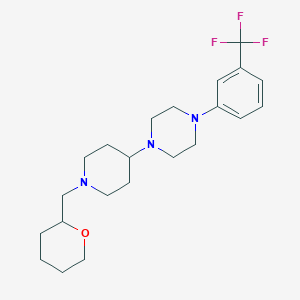
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2981656.png)
![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/no-structure.png)
![Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2981659.png)
